Cas no 88530-52-3 (Methyl 2-(4-tert-butylphenoxy)acetate)

Methyl 2-(4-tert-butylphenoxy)acetate structure
88530-52-3 structure
Product Name:Methyl 2-(4-tert-butylphenoxy)acetate
CAS-nummer:88530-52-3
MF:C13H18O3
MW:222.280224323273
MDL:MFCD09909448
CID:733639
PubChem ID:101331
Update Time:2024-12-09

Methyl 2-(4-tert-butylphenoxy)acetate Chemische en fysische eigenschappen

Naam en identificatie

    • Aceticacid, 2-[4-(1,1-dimethylethyl)phenoxy]-, methyl ester
    • methyl 2-(4-tert-butylphenoxy)acetate
    • Methyl 2-(4-(tert-butyl)phenoxy)acetate
    • 7W6BM568RG
    • NSC406678
    • OWLZIJMSCPKFJJ-UHFFFAOYSA-N
    • Methyl (p-tert-butylphenoxy)acetate
    • Methyl (4-tert-butylphenoxy)acetate #
    • AK629541
    • 2-[4-(1,1-Dimethylethyl)phenoxy]acetic acid methyl ester
    • Acetic acid, [4-(1,1-dimethylethyl)phenoxy]-, met
    • Acetic acid, (p-tert-butylphenoxy)-, methyl ester (5CI)
    • Acetic acid, [4-(1,1-dimethylethyl)phenoxy]-, methyl ester (9CI)
    • Methyl 2-[4-(1,1-dimethylethyl)phenoxy]acetate (ACI)
    • NSC 406678
    • SCHEMBL7848337
    • Methyl2-(4-(tert-butyl)phenoxy)acetate
    • C76933
    • DS-19839
    • 88530-52-3
    • MFCD09909448
    • UNII-7W6BM568RG
    • ACETIC ACID, (P-TERT-BUTYLPHENOXY)-, METHYL ESTER
    • CS-0161630
    • DTXSID60237113
    • Acetic acid, [4-(1,1-dimethylethyl)phenoxy]-, methyl ester
    • ACETIC ACID, 2-(4-(1,1-DIMETHYLETHYL)PHENOXY)-, METHYL ESTER
    • ACETIC ACID, (4-(1,1-DIMETHYLETHYL)PHENOXY)-, METHYL ESTER
    • NSC-406678
    • AKOS008906654
    • Methyl 2-(4-tert-butylphenoxy)acetate
    • MDL: MFCD09909448
    • Inchi: 1S/C13H18O3/c1-13(2,3)10-5-7-11(8-6-10)16-9-12(14)15-4/h5-8H,9H2,1-4H3
    • InChI-sleutel: OWLZIJMSCPKFJJ-UHFFFAOYSA-N
    • LACHT: O=C(COC1C=CC(C(C)(C)C)=CC=1)OC

Berekende eigenschappen

  • Exacte massa: 222.125594
  • Monoisotopische massa: 222.125594
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 5
  • Complexiteit: 222
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.1
  • Topologisch pooloppervlak: 35.5

Experimentele eigenschappen

  • Dichtheid: 1.026
  • Kookpunt: 294.4°Cat760mmHg
  • Vlampunt: 119.2°C
  • Brekindex: 1.487

Methyl 2-(4-tert-butylphenoxy)acetate Prijsmeer >>

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Methyl 2-(4-tert-butylphenoxy)acetate Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 18 h, rt
Referentie
New Approach to 1,4-Benzoxazin-3-ones by Electrochemical C-H Amination
Wesenberg, Lars Julian; Herold, Sebastian; Shimizu, Akihiro; Yoshida, Jun-ichi; Waldvogel, Siegfried R., Chemistry - A European Journal, 2017, 23(50), 12096-12099

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